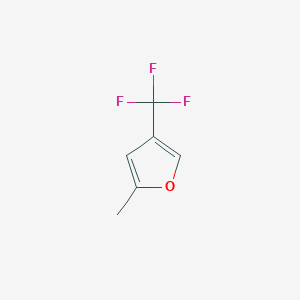
2-Methyl-4-(trifluoromethyl)furan
Cat. No. B1628930
Key on ui cas rn:
26431-54-9
M. Wt: 150.1 g/mol
InChI Key: JYUOZYKKKGDMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05405865
Procedure details


13.45 g of the product obtained in Stage C were heated at 240° C. for 30 minutes in the presence of 0.6 g of copper (II) sulfate and 10 ml of quinoline. The reaction mixture was dried and distilled under atmospheric pressure to obtain 6.2 g of the expected product with a boiling point of 72°-74° C.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][CH:4]=[C:5]([C:10]([F:13])([F:12])[F:11])[C:6]=1C(O)=O>S([O-])([O-])(=O)=O.[Cu+2].N1C2C(=CC=CC=2)C=CC=1>[CH3:1][C:2]1[O:3][CH:4]=[C:5]([C:10]([F:13])([F:12])[F:11])[CH:6]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.45 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1OC=C(C1C(=O)O)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was dried
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled under atmospheric pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1OC=C(C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 59.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
